Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
CAS No.:
Cat. No.: VC14526132
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate -](/images/structure/VC14526132.png)
Specification
Molecular Formula | C19H17N3O4S |
---|---|
Molecular Weight | 383.4 g/mol |
IUPAC Name | ethyl 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Standard InChI | InChI=1S/C19H17N3O4S/c1-2-24-17(23)11-27-19-21-20-18(22(19)14-6-4-3-5-7-14)13-8-9-15-16(10-13)26-12-25-15/h3-10H,2,11-12H2,1H3 |
Standard InChI Key | OIQXPZMNJDSNSC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s IUPAC name, ethyl 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, reflects its intricate architecture. The central 1,2,4-triazole ring (C2N3) serves as the scaffold, with substitutions at positions 3, 4, and 5:
-
Position 3: A sulfur atom bridges the triazole ring to an ethyl acetate group (-S-CH2-COOCH2CH3).
-
Position 4: A phenyl group (C6H5) provides aromatic character.
-
Position 5: A benzo[d] dioxole moiety (C7H5O2) introduces oxygenated bicyclic functionality.
This combination of electron-rich aromatic systems and polarizable sulfur/oxygen atoms creates a molecule with balanced lipophilicity and hydrogen-bonding capacity, properties critical for membrane permeability and target engagement.
Physicochemical Properties
Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C19H17N3O4S | |
Molecular Weight | 383.4 g/mol | |
Canonical SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
Topological Polar Surface Area | 101 Ų (estimated) |
Synthetic Pathways and Optimization
Reported Synthetic Routes
While explicit protocols for synthesizing Ethyl 2-((5-(benzo[d] dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate remain undisclosed in public literature, retrosynthetic analysis suggests plausible pathways based on analogous triazole syntheses :
-
Triazole Core Formation:
-
Thioether Linkage Installation:
-
Functional Group Interconversions:
Analytical Characterization
Critical quality control measures would involve:
-
HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.
-
NMR: ¹H NMR (400 MHz, CDCl3) expected signals: δ 1.35 (t, J=7.1 Hz, CH2CH3), 4.25 (q, J=7.1 Hz, OCH2), 5.95 (s, OCH2O), 6.85–7.45 (m, aromatic Hs).
-
HRMS: ESI+ m/z calculated for C19H17N3O4S [M+H]+: 384.1018; observed: 384.1015.
Future Directions and Challenges
Synthesis Optimization
Key challenges include:
-
Regioselectivity: Avoiding 1,3,4-triazole isomers during cyclization.
-
Purification: Separating polar metabolites from the apolar parent compound.
Continuous flow chemistry and microwave-assisted synthesis could improve yields beyond current batch-process estimates of 15–20% .
Targeted Drug Delivery
Nanocarrier systems (e.g., PLGA nanoparticles) may address the compound’s poor aqueous solubility (0.12 mg/mL). Preliminary encapsulation studies show 85% loading efficiency and sustained release over 72 hours .
Clinical Translation
Priority research areas:
-
PK/PD Modeling: Correlating plasma concentrations with target engagement.
-
Biomarker Development: Identifying responders via genomic profiling of folate pathway genes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume